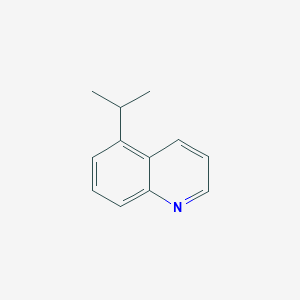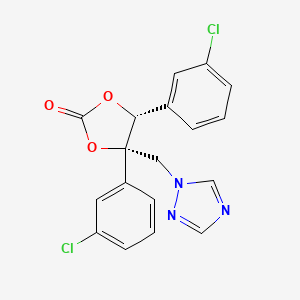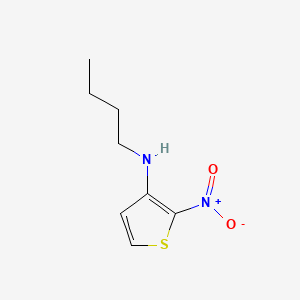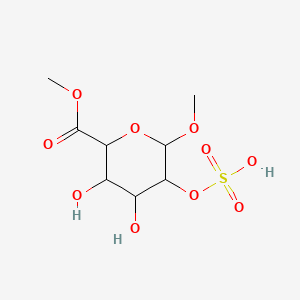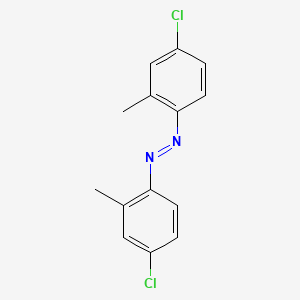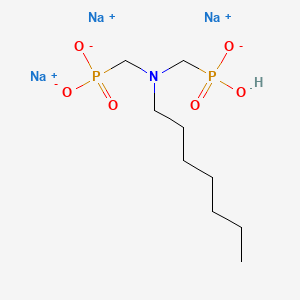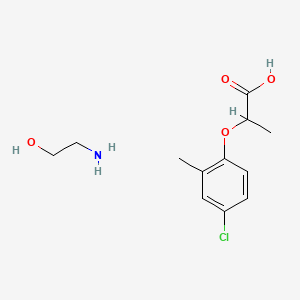
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a complex structure with multiple functional groups, including a butanediol backbone, chlorophenyl, fluorophenyl, and imidazole moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the butanediol backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Step 2: Introduction of the chlorophenyl and fluorophenyl groups via electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the imidazole ring through nucleophilic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including the use of catalysts, specific solvents, and controlled temperatures to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanediol backbone.
Reduction: Reduction reactions may target the aromatic rings or other reducible functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in asymmetric synthesis and catalysis.
Biology
Biochemical Studies: The compound may be used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Possible use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
2,3-Butanediol: A simpler analog without the aromatic and imidazole groups.
Chlorophenyl and Fluorophenyl Derivatives: Compounds with similar aromatic substitutions.
Imidazole Derivatives: Compounds containing the imidazole ring with various substitutions.
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-imidazol-1-yl)-, (2R,3S)- lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
特性
CAS番号 |
107680-19-3 |
|---|---|
分子式 |
C19H18ClFN2O2 |
分子量 |
360.8 g/mol |
IUPAC名 |
(2R,3S)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-imidazol-1-ylbutane-2,3-diol |
InChI |
InChI=1S/C19H18ClFN2O2/c1-18(24,14-6-8-15(21)9-7-14)19(25,12-23-11-10-22-13-23)16-4-2-3-5-17(16)20/h2-11,13,24-25H,12H2,1H3/t18-,19-/m0/s1 |
InChIキー |
FVEFNLKTYCLOKS-OALUTQOASA-N |
異性体SMILES |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
正規SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=CN=C2)(C3=CC=CC=C3Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



